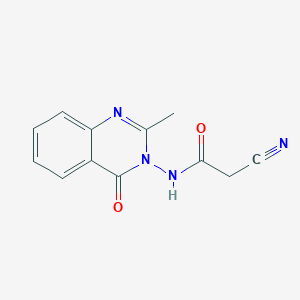
9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a useful research compound. Its molecular formula is C14H13ClFN and its molecular weight is 249.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, notably fluoropyrimidines like 5-fluorouracil (5-FU), are cornerstone treatments for various cancers due to their ability to interfere with nucleic acid synthesis. Research into the development and optimization of 5-FU and its prodrugs, such as capecitabine, UFT, and S-1, underscores the therapeutic potential of fluorinated compounds in enhancing antitumor activity while aiming to reduce toxicity. The exploration of these drugs reveals the continuous efforts to improve the efficacy and safety profile of cancer treatments through chemical modification and combination therapies (Malet-Martino & Martino, 2002).
Chemosensors and Environmental Monitoring
Fluorinated and chlorinated compounds play a significant role in the development of chemosensors for detecting various analytes. Studies on compounds like 4-methyl-2,6-diformylphenol (DFP) highlight the potential of these molecules in environmental monitoring and analytical chemistry. These chemosensors are designed for high selectivity and sensitivity towards metal ions, anions, and neutral molecules, indicating the broad applicability of fluorinated and chlorinated compounds in detecting and quantifying environmental pollutants and other significant substances (Roy, 2021).
Fluoropolymers in Industrial Applications
The synthesis, characterization, and application of fluoropolymers, such as polytetrafluoroethylene (PTFE), underscore the importance of fluorinated compounds in creating materials with exceptional properties. PTFE and similar fluoropolymers are noted for their thermal, chemical, and biological stability, making them invaluable in various industries, including aerospace, textiles, and medical devices. The comprehensive review of PTFE's production and properties demonstrates the ongoing innovation in polymer science to meet diverse technological and practical needs (Puts, Crouse, & Améduri, 2019).
Antimicrobial and Antiviral Applications
The search for new antimicrobial and antiviral agents has led to the investigation of fluorinated compounds for their potential therapeutic applications. Chlorogenic Acid (CGA), a phenolic compound with a fluoro group, has shown a range of biological activities, including antioxidant, antibacterial, hepatoprotective, and antiviral effects. Research into CGA and similar compounds provides a foundation for developing new treatments that leverage the unique properties of fluorinated molecules to combat infections and disease (Naveed et al., 2018).
Properties
IUPAC Name |
9-chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-8-6-10-13(7-11(8)16)17-12-5-3-2-4-9(12)14(10)15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVNNACIWLCSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C3CCCCC3=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)
![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)
![methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate](/img/structure/B2483027.png)

![3-[[4-Methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2483030.png)
![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)
